![molecular formula C16H19FN2O B2788077 6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline CAS No. 2411290-91-8](/img/structure/B2788077.png)

6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

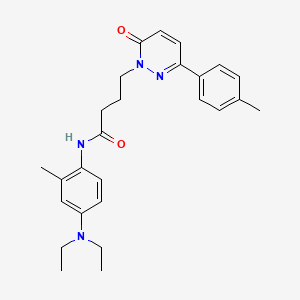

“6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline” is a chemical compound . It’s a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of similar compounds was confirmed by 1H and 13C NMR and mass spectra . The molecular structure of these compounds can provide insights into their properties and potential applications.Chemical Reactions Analysis

Aziridines and azetidines, which are part of the structure of the compound , have been used as building blocks for polyamines by anionic and cationic ring-opening polymerization .Mechanism of Action

While the specific mechanism of action for “6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline” is not mentioned, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Quinoline derivatives have a wide range of applications in various fields, and there is ongoing research into synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Therefore, “6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline” and similar compounds may have potential for future research and development.

properties

IUPAC Name |

6-fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O/c1-11(2)8-19-9-14(19)10-20-15-6-12-5-13(17)3-4-16(12)18-7-15/h3-7,11,14H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXNJULTXQEWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC1COC2=CN=C3C=CC(=CC3=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2787998.png)

![2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2788002.png)

![Diethyl({3-[(5-methyl-1,3-thiazolidin-2-ylidene)amino]propyl})amine](/img/structure/B2788003.png)

![N-(2,3-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2788011.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2788012.png)

![(2S)-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/no-structure.png)

![3-cyclopentyl-7-[(2,3-dimethoxybenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788014.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2788016.png)

![4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2788017.png)